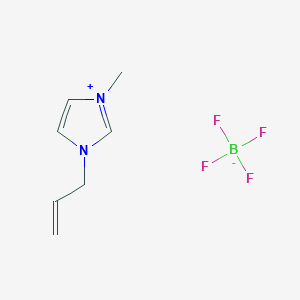![molecular formula C14H11N3O4S2 B2721143 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide CAS No. 27161-18-8](/img/structure/B2721143.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with the molecular formula C14H11N3O4S2, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Mécanisme D'action
Pharmacokinetics
Let’s dive into the pharmacokinetic properties:
- Information on absorption is not available in the current literature . The volume of distribution and protein binding data are also lacking .
Action Environment
Environmental factors play a crucial role in drug efficacy and stability Factors like pH, temperature, and co-administered substances can affect the compound’s action
: Thiazoles: having diverse biological activities | Medicinal Chemistry Research : 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]benzamide - DrugBank
Analyse Biochimique
Biochemical Properties
It has been synthesized and tested for its potential biological activities
Cellular Effects
It has been tested for its potential analgesic, anti-inflammatory, and antimicrobial activities , suggesting that it may influence cell function in some way
Molecular Mechanism
It is known that the compound has potential analgesic, anti-inflammatory, and antimicrobial activities , which suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Méthodes De Préparation
The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 2-bromo-1,3-thiazole in the presence of a base to form the intermediate 4-(1,3-thiazol-2-ylsulfamoyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Comparaison Avec Des Composés Similaires
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide can be compared with other thiazole derivatives such as:
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: Similar in structure but with a benzamide group instead of a furan-2-carboxamide group, this compound also exhibits antimicrobial and anti-inflammatory properties.
5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides: These compounds have shown analgesic, anti-inflammatory, and antimicrobial activities, highlighting the versatility of thiazole derivatives.
The uniqueness of this compound lies in its specific combination of the thiazole and furan rings, which may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-13(12-2-1-8-21-12)16-10-3-5-11(6-4-10)23(19,20)17-14-15-7-9-22-14/h1-9H,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDOYSZUPNARMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2721062.png)
![4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2721064.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2721067.png)


![4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B2721071.png)
![2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2721072.png)
![N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2721073.png)
![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)
![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-iumtetrafluoroborate](/img/structure/B2721075.png)
![3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721078.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)
